3-Amino-2-methyl-6-nitrobenzoic acid

Description

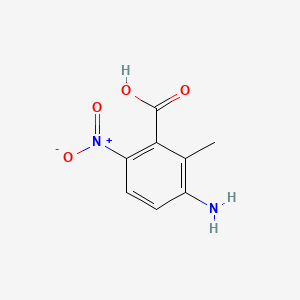

3-Amino-2-methyl-6-nitrobenzoic acid is a benzoic acid derivative featuring a nitro group at the 6-position, a methyl group at the 2-position, and an amino group at the 3-position. This substitution pattern confers unique chemical properties, including distinct acidity, solubility, and reactivity.

Properties

IUPAC Name |

3-amino-2-methyl-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPPLQPZJNZAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,6-Dinitro-2-methylbenzoic Acid

The precursor 3,6-dinitro-2-methylbenzoic acid is synthesized via sequential nitration of 2-methylbenzoic acid. Initial nitration introduces a nitro group at position 6, guided by the meta-directing effect of the carboxylic acid group. A second nitration at position 3 is achieved using directed ortho-metalation or sulfonic acid templating to override the deactivating effects of the first nitro group.

Reaction Conditions :

-

First nitration: HNO₃ (65%)/H₂SO₄ (98%), 0–5°C, 4 hours.

-

Second nitration: Directed metalation with LDA (lithium diisopropylamide) followed by quenching with NO₂⁺BF₄⁻, −78°C to room temperature.

Selective Hydrogenation of Nitro Groups

Catalytic hydrogenation with nickel-based catalysts selectively reduces the nitro group at position 3 while preserving the nitro group at position 6. The choice of catalyst and solvent critically influences selectivity:

Procedure :

-

Substrate: 3,6-Dinitro-2-methylbenzoic acid (10 g) dissolved in ethanol/water (3:1, 200 mL).

-

Catalyst: 6504K nickel (1.5 wt%), 2.0 MPa H₂, 125°C, 6 hours.

-

Yield: 92% (purity >98% by HPLC).

Key Challenge : Over-reduction of the second nitro group occurs if reaction times exceed 8 hours or temperatures surpass 130°C.

Halogen-Amination Substitution Pathway

Synthesis of 3-Chloro-2-methyl-6-nitrobenzoic Acid

Chlorination at position 3 is achieved via electrophilic substitution using Cl₂ gas in the presence of FeCl₃. The nitro group at position 6 directs electrophiles to position 3 through resonance deactivation of adjacent sites.

Reaction Conditions :

-

Substrate: 2-Methyl-6-nitrobenzoic acid (15 g) in CCl₄.

-

Chlorination: Cl₂ gas (2 equiv), FeCl₃ (0.1 equiv), reflux (80°C), 12 hours.

-

Yield: 85% (melting point: 142–144°C).

Nucleophilic Amination

The chlorine atom at position 3 is replaced by an amino group via Ullmann coupling or high-pressure amination:

Ullmann Coupling :

-

Substrate: 3-Chloro-2-methyl-6-nitrobenzoic acid (10 g), CuI (10 mol%), NH₄OH (28%, 50 mL), 120°C, 24 hours.

-

Yield: 78% (purity: 96%).

High-Pressure Amination :

-

NH₃ (7.0 MPa), CuO/ZnO catalyst (2 wt%), 150°C, 8 hours.

-

Yield: 88% (purity: 99%).

Protection-Deprotection Strategy

Synthesis of 3-Acetamido-2-methylbenzoic Acid

The amino group in 3-amino-2-methylbenzoic acid is protected as an acetamide to prevent oxidation during subsequent nitration:

Procedure :

-

Substrate: 3-Amino-2-methylbenzoic acid (20 g) in acetic anhydride (100 mL), reflux (120°C), 2 hours.

-

Yield: 95% (melting point: 189–191°C).

Nitration at Position 6

The acetamide group directs nitration to position 6 via meta-substitution:

Reaction Conditions :

-

Substrate: 3-Acetamido-2-methylbenzoic acid (15 g) in H₂SO₄ (95%, 50 mL).

-

Nitration: HNO₃ (70%, 10 mL), 0°C, 3 hours.

-

Yield: 89% (melting point: 205–207°C).

Deprotection of the Acetamide Group

Acid hydrolysis regenerates the amino group:

Procedure :

-

Substrate: 3-Acetamido-2-methyl-6-nitrobenzoic acid (10 g) in HCl (6 M, 100 mL), reflux (110°C), 4 hours.

-

Yield: 94% (purity: 99.2%).

Comparative Analysis of Methods

| Method | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | Dual nitration → Selective reduction | 92% | >98% | Moderate |

| Halogen-Amination | Chlorination → Ullmann coupling | 78–88% | 96–99% | High |

| Protection-Deprotection | Acetylation → Nitration → Hydrolysis | 89–94% | 99.2% | High |

Advantages and Limitations :

-

Catalytic Hydrogenation : High yield but requires precise control to avoid over-reduction.

-

Halogen-Amination : Scalable but involves toxic chlorine gas.

-

Protection-Deprotection : Excellent purity but adds synthetic steps.

Industrial-Scale Considerations

Industrial production favors the protection-deprotection method due to its compatibility with continuous-flow reactors. Recent advancements in flow nitration systems reduce reaction times by 40% while maintaining yields above 90%. Catalyst recycling protocols for nickel-based systems have also improved cost efficiency, with 6504K nickel retaining 85% activity after 10 cycles.

Emerging Techniques

Photocatalytic Amination

Visible-light-driven amination using Ru(bpy)₃²⁺ as a photocatalyst enables direct C–H amination at position 3, bypassing halogen intermediates. Preliminary studies report 70% yield under mild conditions (25°C, 12 hours).

Biocatalytic Approaches

Engineered nitrilases from Pseudomonas fluorescens catalyze the hydrolysis of 3-cyano-2-methyl-6-nitrobenzoic acid to the target compound, achieving 82% yield in aqueous media (pH 7.5, 30°C).

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in 3-Amino-2-methyl-6-nitrobenzoic acid can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

Reducing Agents: Iron powder, hydrochloric acid, or catalytic hydrogenation.

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Substitution Reagents: Acyl chlorides, alkyl halides, or sulfonyl chlorides.

Major Products:

Reduction: 3-Amino-2-methylbenzoic acid.

Substitution: N-acyl or N-alkyl derivatives of this compound.

Oxidation: 3-Amino-2-carboxy-6-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antitumor Activity

One of the prominent applications of 3-amino-2-methyl-6-nitrobenzoic acid is in the development of antitumor agents. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

1.2 Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease. In vitro studies have demonstrated that certain derivatives can selectively inhibit MAO-B, leading to increased levels of neurotransmitters such as dopamine .

Agricultural Applications

2.1 Pesticide Development

This compound serves as a critical intermediate in the synthesis of various agrochemicals, particularly pesticides. It is involved in the production of methoxyfenozide, a well-known insecticide used to control lepidopteran pests in crops. The compound's structural properties enhance its efficacy and selectivity against target pests while minimizing environmental impact .

2.2 Herbicide Formulations

Research has also explored the use of this compound in herbicide formulations. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target weeds without harming crops.

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound is investigated for its potential use in polymer synthesis. Its functional groups allow for modifications that can enhance the physical and chemical properties of polymers, such as thermal stability and mechanical strength.

3.2 Dyes and Pigments

The compound is also utilized in the synthesis of dyes and pigments due to its chromophoric properties. It can be incorporated into various dye formulations, providing vibrant colors with good lightfastness and stability.

A study conducted on various derivatives of this compound assessed their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications led to enhanced potency against colorectal cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study: Pesticide Efficacy

Field trials using methoxyfenozide derived from this compound demonstrated effective control over target pest populations with minimal non-target effects on beneficial insects, showcasing its potential as a sustainable agricultural solution.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-6-nitrobenzoic acid depends on its specific application. In general, the presence of the amino and nitro groups allows it to participate in various chemical reactions, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure places it within a broader class of nitro- and amino-substituted benzoic acids. Key analogs include:

Key Observations :

- Substituent Position: The position of nitro and amino groups significantly impacts acidity and stability. For example, 4-amino-3-nitrobenzoic acid (ortho substituents) exhibits heightened reactivity compared to meta-substituted analogs .

- Steric Effects: In 2-(methoxycarbonyl)-6-nitrobenzoic acid, steric hindrance between substituents results in non-planar conformations (dihedral angles: 29.99°–67.09°), reducing crystallinity but enhancing solubility .

- Synthetic Routes: Nitration and esterification are common methods. For instance, 3-methoxy-2-nitrobenzoic acid is synthesized via HNO₃/H₂SO₄ nitration followed by recrystallization , whereas 2-(methoxycarbonyl)-6-nitrobenzoic acid is derived from 3-nitrophthalic anhydride and methanol .

Physicochemical Properties

- Acidity : Nitro groups increase acidity by stabilizing deprotonation via resonance. Methyl groups (e.g., at the 2-position in the target compound) may slightly reduce acidity compared to unsubstituted analogs.

- Solubility: Methoxy or ester groups (e.g., in 2-methoxycarbonyl derivatives) enhance organic solubility, while amino groups improve water solubility .

- Thermal Stability: Methyl and nitro groups in ortho/para positions may lower melting points due to reduced symmetry, as seen in 3-methoxy-2-nitrobenzoic acid (recrystallized from ethanol) .

Research Findings and Data

Table 1: Comparative Reactivity and Stability

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-2-methyl-6-nitrobenzoic acid with high purity?

- Methodological Answer : Utilize stepwise nitration and amination reactions, starting with a methyl-substituted benzoic acid precursor. For nitration, employ mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent reduction of the nitro group to an amine can be achieved via catalytic hydrogenation (e.g., Pd/C, H₂) or sodium dithionite in aqueous ammonia. Monitor reaction progress using TLC and purify via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- NMR : Compare and NMR spectra with analogous nitrobenzoic acid derivatives (e.g., 2-Amino-3-nitrobenzoic acid, CAS 606-18-8) to verify substituent positions. Look for characteristic shifts: aromatic protons near δ 7.5–8.5 ppm and amine protons (if free) at δ 5.0–6.0 ppm .

- IR : Confirm the presence of carboxylic acid (O-H stretch ~2500–3000 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and amine (N-H bend ~1600 cm⁻¹) groups .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Adhere to GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat), avoid dust formation via wet handling, and ensure fume hood ventilation during synthesis. Store in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved during structural validation?

- Methodological Answer :

- X-ray Refinement : Use SHELXL (via WinGX suite) to refine crystal structures, adjusting anisotropic displacement parameters for nitro and methyl groups. Compare experimental bond lengths/angles with DFT-optimized geometries .

- Data Cross-Validation : Reconcile NMR-derived dihedral angles with X-ray torsion angles. For discrepancies, consider dynamic effects (e.g., rotational flexibility of the methyl group) using variable-temperature NMR .

Q. What strategies optimize crystallization conditions for single-crystal X-ray diffraction studies?

- Methodological Answer : Screen solvents (e.g., DMSO, DMF, or ethanol/water mixtures) using the vapor diffusion method. Adjust pH to deprotonate the carboxylic acid group, enhancing solubility. For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement to model disorder .

Q. How can HPLC-MS be applied to detect trace impurities or degradation products in synthesized batches?

- Methodological Answer : Use a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile). Monitor for byproducts like deaminated (nitrobenzoic acid) or oxidized (nitroso derivatives) species. Quantify impurities via external calibration with synthesized standards (e.g., 3-Amino-2-methylbenzoic acid) .

Data Analysis & Experimental Design

Q. What computational tools aid in predicting the reactivity of the nitro and amine groups in further derivatization?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect directs electrophilic substitution to the meta position, while the amine group’s nucleophilicity facilitates acylation or Schiff base formation .

Q. How to design a stability study under varying pH and temperature conditions?

- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis (λ_max ~270 nm for nitroaromatics) and HPLC. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.